1-(2-(6-Mercapto-2-methylpyridin-3-yl)piperidin-1-yl)ethanone 1-(2-(6-Mercapto-2-methylpyridin-3-yl)piperidin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC17444590
InChI: InChI=1S/C13H18N2OS/c1-9-11(6-7-13(17)14-9)12-5-3-4-8-15(12)10(2)16/h6-7,12H,3-5,8H2,1-2H3,(H,14,17)
SMILES:
Molecular Formula: C13H18N2OS
Molecular Weight: 250.36 g/mol

1-(2-(6-Mercapto-2-methylpyridin-3-yl)piperidin-1-yl)ethanone

CAS No.:

Cat. No.: VC17444590

Molecular Formula: C13H18N2OS

Molecular Weight: 250.36 g/mol

* For research use only. Not for human or veterinary use.

1-(2-(6-Mercapto-2-methylpyridin-3-yl)piperidin-1-yl)ethanone -

Specification

Molecular Formula C13H18N2OS
Molecular Weight 250.36 g/mol
IUPAC Name 1-[2-(2-methyl-6-sulfanylidene-1H-pyridin-3-yl)piperidin-1-yl]ethanone
Standard InChI InChI=1S/C13H18N2OS/c1-9-11(6-7-13(17)14-9)12-5-3-4-8-15(12)10(2)16/h6-7,12H,3-5,8H2,1-2H3,(H,14,17)
Standard InChI Key BIVKQQKNEXZESP-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=S)N1)C2CCCCN2C(=O)C

Introduction

1-(2-(6-Mercapto-2-methylpyridin-3-yl)piperidin-1-yl)ethanone is a complex organic compound featuring a piperidine ring and a mercapto group attached to a pyridine derivative. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in drug discovery and development. The presence of the mercapto group suggests possible applications in synthesizing novel pharmaceuticals, as thiol groups are often involved in various biochemical interactions.

Synthesis and Analytical Techniques

The synthesis of 1-(2-(6-Mercapto-2-methylpyridin-3-yl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. Specific conditions such as temperature control, solvent selection, and the use of catalysts are crucial to enhance yields and selectivity. Analytical techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are employed to confirm the structure of the synthesized compound.

Potential Biological Activities

Compounds with similar structures to 1-(2-(6-Mercapto-2-methylpyridin-3-yl)piperidin-1-yl)ethanone can act as inhibitors or modulators in various biochemical pathways, potentially affecting cellular signaling or metabolic processes. The mercapto group may facilitate binding through thiol interactions, which are critical in many enzyme-substrate complexes.

Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Properties
1-(2-(4-Mercaptobenzyl)piperidin-1-yl)ethanoneBenzyl mercapto groupEnhanced lipophilicity
1-(2-(5-Mercapto-pyrimidin-4-yl)piperidin-1-yl)ethanonePyrimidine ringPotential antiviral activity
1-(2-(3-Mercaptoquinolin-4-yl)piperidin-1-yl)ethanoneQuinoline moietyUnique fluorescence properties
1-(2-(6-Mercapto-2-methylpyridin-3-yl)piperidin-1-yl)ethanonePiperidine ring with methylpyridine and thiol groupPotential for distinct biological activities

CAS Number and Molecular Weight

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator